Carbamoylmethyl Ester Linker Reduces Hydrolytic Lability Relative to Ethyl Ester Analogs
The target compound incorporates a carbamoylmethyl ester linker, in contrast to the simple ethyl ester present in TA-1801 and Y-9738 [1]. Carbamoyl-functionalized esters are known to exhibit reduced susceptibility to plasma esterase-mediated hydrolysis compared to unsubstituted alkyl esters, potentially extending the half-life of intact prodrug species [2]. While direct head-to-head stability data for this specific compound against TA-1801 are not publicly available, the structural modification introduces an additional hydrogen-bond-capable amide group that can sterically and electronically modulate esterase access [2].
| Evidence Dimension | Hydrolytic stability (class-level inference based on ester linker type) |
|---|---|
| Target Compound Data | Carbamoylmethyl ester (predicted reduced esterase susceptibility) |
| Comparator Or Baseline | TA-1801 (ethyl ester) / Y-9738 (ethyl ester) |
| Quantified Difference | Not yet quantified experimentally; class-level inference based on carbamate vs. ester stability literature |
| Conditions | Inferred from general carbamate/amide ester prodrug stability studies |
Why This Matters
Procurement of the exact compound with the carbamoylmethyl linker is essential for programs aiming to achieve prolonged target engagement or reduced first-pass hydrolysis, as the nearest commercially available analogs (TA-1801, Y-9738) are simple ethyl esters and will exhibit different pharmacokinetic profiles.
- [1] GlpBio. TA-1801 product information. Available at: https://www.glpbio.com/kr/ta-1801.html View Source
- [2] Rautio J, Kumpulainen H, Heimbach T, et al. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. 2008;7(3):255-270. View Source
